N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 946328-80-9
VCID: VC7080500
InChI: InChI=1S/C20H19ClN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
SMILES: COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H19ClN2O3S
Molecular Weight: 402.89

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide

CAS No.: 946328-80-9

Cat. No.: VC7080500

Molecular Formula: C20H19ClN2O3S

Molecular Weight: 402.89

* For research use only. Not for human or veterinary use.

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide - 946328-80-9

Specification

CAS No. 946328-80-9
Molecular Formula C20H19ClN2O3S
Molecular Weight 402.89
IUPAC Name N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C20H19ClN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Standard InChI Key LOUPWNHALHQKGG-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Introduction

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. Below is a detailed exploration of its structure, synthesis, properties, and potential applications.

Structural Characteristics

  • Chemical Formula: C18H17ClN2O3S

  • Molecular Weight: 376.86 g/mol

  • Structural Features:

    • Contains a thiazole ring substituted with a 4-chlorophenyl group.

    • Linked via an ethyl chain to an acetamide moiety bearing a 3-methoxyphenoxy group.

    • The presence of functional groups such as amides and ethers contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.86 g/mol
Key Functional GroupsThiazole, Chlorophenyl, Amide, Ether

Synthesis

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can be achieved through multi-step organic reactions:

  • Step 1: Formation of the Thiazole Core

    • The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis using a thiourea derivative and α-haloketone.

  • Step 2: Substitution with Chlorophenyl

    • A chlorophenyl group is introduced at the 4-position of the thiazole ring through electrophilic substitution or coupling reactions.

  • Step 3: Coupling with Acetamide

    • The intermediate thiazole derivative is linked to an acetamide moiety functionalized with a methoxyphenoxy group using amide bond formation techniques (e.g., carbodiimide-mediated coupling).

  • Purification and Characterization

    • The final compound is purified via recrystallization or chromatography and characterized using spectroscopic methods such as IR, NMR, and mass spectrometry.

Spectroscopic Data

  • Infrared (IR) Spectroscopy:

    • Amide stretching bands around ~1650 cm⁻¹.

    • C-H stretching from aromatic rings at ~3000 cm⁻¹.

    • Thiazole-specific vibrations in the range of ~1100-1300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1^1H-NMR): Signals corresponding to aromatic protons (~6-8 ppm), methoxy group (~3.8 ppm), and ethylene bridge (~2-3 ppm).

    • Carbon NMR (13^{13}C-NMR): Peaks for carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), and methoxy carbon (~55 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=376m/z = 376, confirming molecular weight.

    • Fragmentation patterns consistent with cleavage of the thiazole ring or ether bond.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Activity
N-[2-(4-chlorophenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide 280.77Antibacterial
N-[2-(4-chlorophenyl)ethyl]-2-(4,6-dimethyl-3-oxo- thiazolo[5,4-b]pyridin-2-yl)acetamide 375.9Anticancer
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide376.86Antimicrobial/Anti-inflammatory

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